Florbetaben

説明

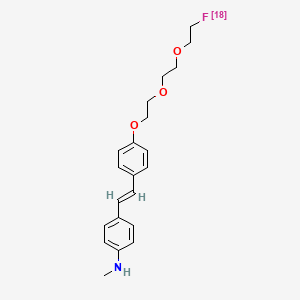

Structure

3D Structure

特性

Key on ui mechanism of action |

Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. |

|---|---|

CAS番号 |

902142-97-6 |

分子式 |

C21H26FNO3 |

分子量 |

358.4 g/mol |

IUPAC名 |

4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |

InChI |

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |

InChIキー |

NCWZOASIUQVOFA-FWZJPQCDSA-N |

異性体SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |

正規SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Dance: A Technical Guide to Florbetaben's Amyloid-Beta Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanism of action of Florbetaben, a key radiopharmaceutical agent for the in vivo detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Through a detailed exploration of its binding properties, experimental validation, and imaging protocols, this document provides a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Core Mechanism of Action: A High-Affinity Interaction

This compound (¹⁸F), a fluorine-18 (B77423) labeled stilbene (B7821643) derivative, is a positron emission tomography (PET) tracer designed to bind with high affinity and specificity to Aβ plaques in the brain.[1][2][3] Its mechanism of action is centered on its ability to cross the blood-brain barrier and selectively bind to the fibrillar form of aggregated Aβ peptides that constitute these plaques.[4] This specific binding allows for the visualization and quantification of Aβ plaque density in living individuals, a critical tool for the diagnosis and study of Alzheimer's disease.

In vitro studies have demonstrated that this compound exhibits nanomolar binding affinity for synthetic Aβ fibrils and homogenates from postmortem Alzheimer's disease brains.[1] Competition binding studies have revealed that this compound interacts with high-affinity binding sites on Aβ plaques.[5] Importantly, this compound shows negligible binding to other protein aggregates found in neurodegenerative diseases, such as tau tangles, Pick bodies, Lewy bodies, or glial cytoplasmic inclusions, highlighting its specificity for Aβ.[1][6] This selectivity is crucial for accurately imaging Aβ pathology without confounding signals from other proteinopathies.

The binding of this compound to Aβ plaques is a reversible process.[7] Following intravenous administration, the tracer rapidly enters the brain and binds to available Aβ plaques. Over time, unbound tracer is cleared from the brain, leading to a high contrast between regions with and without significant Aβ deposition. This kinetic profile is essential for generating clear and interpretable PET images.

Quantitative Binding Data

The affinity of this compound for amyloid-beta plaques has been quantified in numerous studies. The following table summarizes key binding parameters, providing a comparative overview of its binding characteristics.

| Parameter | Value | Species/Tissue | Method | Reference |

| Ki | 6.7 nM | Postmortem human AD brain homogenates | Radioligand Binding Assay | [8] |

| Ki (high-affinity) | 1.0 nM | Frontal cortices of AD brains | Competitive Binding with [³H]PIB | [5] |

| Ki (low-affinity) | 65 nM | Frontal cortices of AD brains | Competitive Binding with [³H]PIB | [5] |

| IC50 | 146 nM | Inhibition of [¹²⁵I]IMPY binding | In vitro assay | [6] |

| Kd (Site 1) | 16 nM | Frontal cortex homogenates from AD patients | [³H]-florbetaben in vitro binding | [9] |

| Kd (Site 2) | 135 nM | Frontal cortex homogenates from AD patients | [³H]-florbetaben in vitro binding | [9] |

Experimental Protocols

In Vitro Autoradiography of [¹⁸F]this compound on Human Brain Sections

This protocol outlines the methodology for visualizing the specific binding of [¹⁸F]this compound to amyloid-beta plaques in postmortem human brain tissue.

Materials:

-

10 µm thick cryosections of postmortem human brain tissue (from Alzheimer's disease patients and healthy controls)

-

[¹⁸F]this compound

-

Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA)

-

Unlabeled this compound (for non-specific binding determination)

-

Phosphor imaging plates or autoradiography film

-

Microscope

Procedure:

-

Tissue Preparation: Brain tissue sections are thawed and pre-incubated in PBS with 0.5% BSA for 20 minutes at room temperature to reduce non-specific binding.

-

Incubation: Sections are incubated with 2.5 nM [³H]-florbetaben (as a proxy for ¹⁸F-florbetaben in some protocols) in PBS with 0.5% BSA for 1 hour at room temperature.[10] For determination of non-specific binding, adjacent sections are incubated with the radioligand in the presence of 0.75 µM unlabeled this compound.[10]

-

Washing: Following incubation, the sections are washed twice for 5 minutes each in cold PBS with 0.5% BSA, followed by a final wash in cold PBS.

-

Drying: The washed sections are air-dried.

-

Imaging: The dried sections are apposed to a phosphor imaging plate or autoradiography film for a suitable exposure time (typically several hours to days, depending on the radioactivity).

-

Analysis: The resulting autoradiograms are analyzed to visualize the distribution and density of [¹⁸F]this compound binding. The signal intensity can be quantified and compared between different brain regions and between AD and control tissues.

In Vivo PET Imaging with [¹⁸F]this compound in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes the procedure for conducting in vivo PET imaging to assess amyloid-beta plaque burden in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type control mice

-

[¹⁸F]this compound

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

-

Saline solution

Procedure:

-

Animal Preparation: Mice are anesthetized using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). A tail-vein catheter is inserted for tracer injection.

-

Tracer Injection: A bolus of [¹⁸F]this compound (typically 5-10 MBq) is injected intravenously via the tail-vein catheter, followed by a saline flush.

-

PET/CT Imaging: Dynamic PET scanning is initiated immediately after tracer injection and continues for a specified duration (e.g., 60 minutes). A CT scan is acquired for attenuation correction and anatomical co-registration.

-

Image Reconstruction: PET data are reconstructed using an appropriate algorithm (e.g., 3D-OSEM).

-

Image Analysis: The reconstructed PET images are co-registered with the CT images. Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus) and the cerebellum (as a reference region). Time-activity curves are generated for each ROI. The standardized uptake value ratio (SUVR) is calculated by dividing the tracer uptake in the target ROI by the uptake in the cerebellum at a specific time point (e.g., 30-60 minutes post-injection).

Immunohistochemistry for Amyloid-Beta Plaque Confirmation

This protocol details the steps for immunohistochemical staining of postmortem brain tissue to confirm the presence and distribution of amyloid-beta plaques, often used to validate findings from this compound PET and autoradiography.

Materials:

-

Formalin-fixed, paraffin-embedded brain sections (5 µm thick)

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody against amyloid-beta (e.g., 6E10)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin (B73222) for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in citrate buffer at high temperature (e.g., 95-100°C) for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with the primary anti-amyloid-beta antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The antibody binding is visualized by adding the DAB chromogen substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted with a coverslip.

-

Analysis: The stained sections are examined under a microscope to assess the morphology and distribution of amyloid-beta plaques.

Visualizations

Caption: this compound's journey from injection to Aβ plaque detection.

Caption: Workflow for in vitro autoradiography with this compound.

Caption: Workflow for in vivo PET imaging with this compound.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PET quantification of 18F-florbetaben binding to β-amyloid deposits in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity and Specificity of Florbetaben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of Florbetaben, a fluorine-18 (B77423) labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain. The following sections detail its binding affinity and specificity, supported by quantitative data, experimental protocols, and visual workflows.

Introduction

This compound is a stilbene (B7821643) derivative that binds to Aβ plaques, a pathological hallmark of Alzheimer's disease.[1] Its utility as a diagnostic imaging agent is fundamentally linked to its high affinity for Aβ aggregates and its selectivity against other protein aggregates commonly found in neurodegenerative diseases.[2][3] Understanding the in vitro binding profile of this compound is crucial for interpreting PET imaging results and for the development of novel amyloid-targeting therapeutics.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for amyloid-β has been determined through various experimental assays, including saturation binding studies and competition binding assays using postmortem human brain tissue. The key affinity parameters, dissociation constant (Kd) and inhibition constant (Ki), quantify the strength of the interaction between this compound and its target.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 6.7 nM | Aβ Plaques | Competition Assay (vs. ³H-PiB) in human AD brain homogenates | [4][5] |

| Kd | 16 nM | Binding Site 1 | Saturation Binding Assay in human AD frontal cortex homogenates | [6][7] |

| Kd | 135 nM | Binding Site 2 | Saturation Binding Assay in human AD frontal cortex homogenates | [6][7] |

Note: The presence of two distinct binding sites with different affinities may reflect the heterogeneous nature of amyloid-β aggregates.

In Vitro Specificity

A critical characteristic of an amyloid PET tracer is its specificity for Aβ plaques over other protein aggregates. In vitro studies have demonstrated the high specificity of this compound.

-

No Significant Binding to Tau or α-Synuclein: Autoradiography and fluorescence microscopy studies on postmortem human brain sections from patients with Alzheimer's disease, frontotemporal dementia (FTLD-tau), and dementia with Lewy bodies (DLB) have shown that this compound exclusively binds to Aβ plaques.[2][3] At concentrations thousands of times higher than those used in PET scans, this compound did not show any significant binding to tau tangles or α-synuclein aggregates.[3]

-

Correlation with Histopathology: The binding of this compound in postmortem brain sections correlates strongly with traditional histopathological stains for amyloid plaques, such as Bielschowsky silver stain and immunohistochemistry using anti-Aβ antibodies.[2][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro binding data. Below are representative protocols for key experiments used to characterize this compound's binding properties.

Brain Tissue Homogenate Preparation for Binding Assays

This protocol outlines the steps for preparing human brain tissue homogenates suitable for in vitro binding assays.

-

Tissue Acquisition: Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is obtained. The frontal cortex is a commonly used region due to the high density of amyloid plaques in AD.

-

Homogenization: A pre-weighed amount of brain tissue is placed in a homogenization buffer (e.g., Tris-buffered saline with protease inhibitors).

-

Mechanical Disruption: The tissue is homogenized on ice using a mechanical homogenizer (e.g., a Teflon-glass homogenizer) until a uniform consistency is achieved.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris and nuclei.

-

Supernatant Collection: The resulting supernatant, containing the membrane-bound and cytosolic proteins, is collected.

-

Protein Concentration Determination: The total protein concentration of the homogenate is determined using a standard protein assay (e.g., Bradford or BCA assay) to ensure consistent amounts are used in subsequent binding experiments.

-

Storage: Aliquots of the brain homogenate are stored at -80°C until use.

In Vitro Autoradiography with [³H]-Florbetaben

This protocol describes the visualization of this compound binding sites in brain tissue sections.

-

Tissue Sectioning: Frozen postmortem human brain tissue blocks are sectioned into thin slices (e.g., 10-20 µm) using a cryostat.

-

Slide Mounting: The tissue sections are thaw-mounted onto microscope slides.

-

Incubation: The slides are incubated with a solution containing a low nanomolar concentration of [³H]-Florbetaben (e.g., 2.5 nM) in a suitable buffer (e.g., 0.1M PBS with 0.5% BSA) for a defined period (e.g., 1 hour) at room temperature.[8]

-

Washing: To remove unbound radioligand, the slides are washed in ice-cold buffer multiple times (e.g., 2 x 5 minutes), followed by a brief rinse in ice-cold deionized water.[8]

-

Drying: The slides are dried under a stream of cool air.

-

Exposure: The slides are apposed to a tritium-sensitive phosphor imaging plate or autoradiographic film for a period ranging from days to weeks.

-

Imaging and Analysis: The imaging plate is scanned using a phosphor imager, or the film is developed. The resulting image reveals the distribution and density of this compound binding sites, which can be quantified using densitometry software.

-

Specificity Control: To determine non-specific binding, adjacent tissue sections are incubated with [³H]-Florbetaben in the presence of a high concentration of a competing unlabeled ligand (e.g., 0.75 µM unlabeled this compound).[8]

Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to Aβ plaques in brain homogenates.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a fixed concentration of a radiolabeled Aβ ligand (e.g., [³H]-PiB), a consistent amount of brain homogenate protein, and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: The mixture is incubated for a specific time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

References

- 1. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer's Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preclinical Pharmacokinetics of [18F]Florbetaben in Rodent Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of [18F]Florbetaben in rodent models, designed for researchers, scientists, and drug development professionals. [18F]this compound is a fluorine-18 (B77423) labeled PET tracer used for the visualization of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[1] Understanding its behavior in preclinical models is crucial for the interpretation of imaging studies and the development of novel therapeutics.

Mechanism of Action: Binding to Amyloid-β Plaques

[18F]this compound is a stilbene (B7821643) derivative that exhibits high affinity and specificity for binding to β-amyloid plaques in the brain.[2] Upon intravenous injection, it crosses the blood-brain barrier and selectively binds to the fibrillar form of amyloid-β aggregates.[3] This specific binding allows for the in vivo visualization and quantification of amyloid plaque burden using Positron Emission Tomography (PET). The fluorine-18 radioisotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons that are detected by the PET scanner.[3]

Experimental Protocols

Animal Models

Preclinical studies of [18F]this compound have utilized various rodent models, including transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 and 5XFAD mouse models.[4][5] Wild-type mice (e.g., C57Bl/6, BALB/c) and rats (e.g., Wistar) are also used as control groups and for baseline pharmacokinetic studies.[4]

In Vivo PET Imaging

Positron Emission Tomography (PET) imaging allows for the non-invasive, longitudinal assessment of [18F]this compound distribution in the brain.

References

- 1. Radiolabeled Studies • Frontage Laboratories [frontagelab.com]

- 2. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 4. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

toxicology and safety profile of Florbetaben tracer

An In-depth Technical Guide on the Toxicology and Safety Profile of Florbetaben (¹⁸F) Tracer

Executive Summary

This compound (¹⁸F), commercially known as Neuraceq®, is a fluorine-18 (B77423) labeled radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain. Its primary indication is to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2][3] The overall safety profile of this compound (¹⁸F) is well-established, based on a comprehensive development program that included preclinical toxicology studies and extensive clinical trials involving over 1090 administrations to 872 subjects.[4][5] Non-clinical studies revealed no special hazards for humans.[6] In clinical use, this compound (¹⁸F) is generally safe and well-tolerated.[7] The most common adverse reactions are mild, transient injection site reactions.[8][9][10] As a radiopharmaceutical, it contributes to a patient's long-term cumulative radiation exposure, a risk that must be weighed against its diagnostic benefit.[1][11]

Preclinical Toxicology

Non-clinical data, based on conventional studies of safety pharmacology, single and repeated dose toxicity, and genotoxicity, have not revealed any special hazards for humans.[6]

Acute and Repeated-Dose Toxicity

In early animal studies, this compound was found to be well-tolerated.[12] A key study evaluated the potential toxicity of 28 days of repeated intravenous injections in rats and dogs. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 20 times the maximum human dose, indicating a wide safety margin.[6] An acute radiation toxicity test of a similar compound in mice, using a dose equivalent to 9100 times the human dose, showed no significant pathological changes in major organs after 14 days.[13]

Genotoxicity and Carcinogenicity

Standard genotoxicity tests were conducted as part of the preclinical safety evaluation. These toxicity trials found that this compound (¹⁸F) has no mutagenic properties.[6][12] Long-term carcinogenicity studies are generally not required for diagnostic radiopharmaceuticals intended for a single administration, given the microdose levels and the primary risk being associated with radiation, not chemical carcinogenicity.

Table 1: Summary of Preclinical Toxicology Findings

| Study Type | Species | Key Findings | Reference |

| Repeated-Dose Toxicity | Rat, Dog | 28-day IV study; NOAEL ≥20 times the maximum human dose. | [6] |

| Genotoxicity | Not Specified | No mutagenic properties discovered. | [6][12] |

| Safety Pharmacology | Not Specified | No special hazards for humans identified. | [6] |

Clinical Safety and Tolerability

The clinical development program for this compound (¹⁸F) established a robust safety and efficacy profile.[4] The overall safety assessment is based on data from 978 administrations to 872 subjects.[7][14]

Human Pharmacokinetics

Following an intravenous bolus injection of 300 MBq of this compound (¹⁸F), the tracer is rapidly distributed. Approximately 6% of the injected radioactivity reaches the brain within 10 minutes.[6][14] The tracer is highly bound to plasma proteins (>98.5%).[6] It is cleared from the plasma with a mean biological half-life of about one hour, primarily through the hepatobiliary system.[7] By 12 hours post-injection, up to 30% of the injected radioactivity is excreted in the urine.[15]

Clinical Trial Safety Profile

Across multiple clinical trials, this compound (¹⁸F) has been shown to be safe and well-tolerated.[7][16] No serious adverse reactions related to the administration of the tracer have been reported.[5][9][14] The safety profile remains consistent, with no overall differences observed in geriatric subjects (65 years and older) compared to younger adults.[1][14]

Adverse Reactions

The most frequently reported adverse drug reactions are mild to moderate in severity and of short duration.[8][9] These are predominantly localized to the injection site.[8][17] Allergic reactions, though rare, are possible, with potential symptoms including rash, itching, swelling, and difficulty breathing.[18]

Table 2: Most Common Adverse Reactions in Clinical Trials

| Adverse Reaction | Frequency | Severity | Reference |

| Injection Site Pain | 3.4% | Mild to Moderate | [9][10] |

| Injection Site Erythema (Redness) | 1.7% | Mild to Moderate | [9][10] |

| Injection Site Irritation | 1.1% | Mild to Moderate | [9][10] |

Radiation Dosimetry

As with all radiopharmaceuticals, the use of this compound (¹⁸F) involves exposure to ionizing radiation. The long-term cumulative radiation exposure is associated with an increased risk of cancer.[1][11][17] The effective dose is within the range of other ¹⁸F-labeled diagnostic agents.[19] Patients are advised to hydrate (B1144303) and void frequently to minimize radiation exposure to the bladder.[1]

Estimated Absorbed Radiation Doses

Dosimetry studies have been conducted in healthy volunteers to determine the absorbed radiation dose in various organs. The organs receiving the highest radiation doses are the gallbladder and the urinary bladder wall, consistent with the hepatobiliary and renal routes of excretion.[19]

Table 3: Estimated Absorbed Radiation Doses for a 300 MBq Administration of this compound (¹⁸F)

| Organ | Mean Absorbed Dose (mGy/300 MBq) - Caucasian[19] | Mean Absorbed Dose (mGy/300 MBq) - Japanese[19] |

| Gallbladder wall | 41.1 | 45.6 |

| Urinary bladder wall | 20.9 | 36.8 |

| Upper large intestine wall | 16.2 | 23.4 |

| Liver | 15.6 | 18.3 |

| Small intestine | 13.5 | 18.9 |

| Uterus | 8.1 | 11.4 |

| Ovaries | 6.3 | 8.4 |

| Red marrow | 5.4 | 6.6 |

| Brain | 4.8 | 6.0 |

| Effective Dose (mSv) | 5.8 | 8.1 |

Safety in Specific Populations

Pregnancy and Lactation

The safety of this compound (¹⁸F) has not been established in pregnant women. All radiopharmaceuticals have the potential to cause fetal harm, and administration should only be considered if the potential benefit justifies the potential risk to the fetus.[1] For lactating women, it is recommended to temporarily discontinue breastfeeding, and to pump and discard breast milk to minimize radiation exposure to the infant.[1]

Pediatric and Geriatric Use

The safety and effectiveness of this compound (¹⁸F) have not been established in pediatric patients.[1][20] In contrast, clinical studies have demonstrated no overall differences in safety or effectiveness in geriatric subjects compared to younger adults, and no geriatric-specific problems have been identified that would limit its usefulness in the elderly.[1][20]

Renal and Hepatic Impairment

The pharmacokinetics of this compound (¹⁸F) have not been formally characterized in patients with renal or hepatic impairment.[6][18] However, mild to moderate renal impairment did not appear to influence the efficacy of the tracer, and no dose adjustments are recommended.[15] The effect of hepatic impairment has not been studied.[15]

Key Experimental Methodologies

Preclinical Repeated-Dose Toxicity Study Protocol

-

Objective : To assess the potential toxicity of this compound following repeated intravenous administration.

-

Test System : Rats and Dogs.[6]

-

Administration Route : Intravenous injection.[6]

-

Dosing Regimen : Daily administration for 28 consecutive days.[6]

-

Dose Levels : Multiple dose levels were tested, with the highest dose being at least 20 times the maximum recommended human dose.[6]

-

Parameters Monitored : Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

-

Outcome : Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Human Radiation Dosimetry Study Protocol

-

Objective : To determine the biodistribution and calculate the absorbed radiation dose and effective dose of this compound (¹⁸F).

-

Test System : Healthy adult volunteers (studies included both Caucasian and Japanese cohorts).[19]

-

Administration : A single intravenous bolus injection of a known activity of this compound (¹⁸F) (e.g., 300 MBq).[7]

-

Imaging Protocol : A series of whole-body PET scans performed at multiple time points over several hours (e.g., up to 6 hours) post-injection to measure the distribution and clearance of radioactivity from the body.[21]

-

Data Analysis :

-

Regions of interest (ROIs) are drawn around source organs on the PET images.

-

Time-activity curves (TACs) are generated for each source organ to quantify the cumulated activity.[21]

-

Dosimetry software (e.g., OLINDA/EXM) is used to calculate the absorbed dose for each organ and the total body effective dose based on the MIRD (Medical Internal Radiation Dose) schema.[21]

-

Pivotal Phase 3 Safety and Efficacy Study (Histopathology Correlation)

-

Objective : To establish the sensitivity and specificity of this compound (¹⁸F) PET imaging for detecting neuritic β-amyloid plaques by correlating in-vivo imaging results with post-mortem brain histopathology.[4][22]

-

Study Population : End-of-life patients with a range of cognitive statuses who consented to brain autopsy.[3][22]

-

Methodology :

-

In-Vivo PET Imaging : Subjects received an injection of this compound (¹⁸F) followed by a brain PET scan.

-

Image Interpretation : The PET scans were interpreted by multiple, independent, blinded readers who were trained to classify the scans as "amyloid positive" or "amyloid negative" based on a validated visual assessment methodology.[6]

-

Post-Mortem Analysis : Following the patient's death, an autopsy was performed, and brain tissue was analyzed using histopathology (e.g., Bielschowsky silver staining) to determine the density of neuritic β-amyloid plaques, which served as the standard of truth.[23][24]

-

Correlation : The in-vivo PET scan results (positive/negative) from the blinded readers were compared against the definitive post-mortem histopathology findings to calculate the sensitivity and specificity of the tracer.[6][24]

-

Visualizations

Caption: Workflow for Preclinical Safety Assessment of this compound.

Caption: Workflow for a Typical this compound Clinical Safety & Efficacy Trial.

References

- 1. Safety Information Neuraceq® this compound F-18 | Life Molecular Imaging [neuraceq.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. FDA Approves Piramal Imaging's Neuraceq™ (this compound F18 injection) for PET Imaging of Beta-Amyloid Neuritic Plaques in the Brain [prnewswire.com]

- 4. mdpi.com [mdpi.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. About Neuraceq® this compound F-18 Injection | Life Molecular Imaging [neuraceq.com]

- 10. European Commission Grants Orphan Drug Designation to this compound (18F) for Diagnosis of ATTR Amyloidosis [prnewswire.com]

- 11. This compound F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of [18F]Florbetazine for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. This compound F 18: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]

- 18. What are the side effects of this compound F-18? [synapse.patsnap.com]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. This compound f 18 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 21. Radiation dosimetry of florbetapir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. | BioWorld [bioworld.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. fiercehealthcare.com [fiercehealthcare.com]

A Technical Guide to Exploratory Research on Florbetaben for Non-Alzheimer's Disease Dementia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetaben ([¹⁸F]FBB), a fluorine-18 (B77423) labeled stilbene (B7821643) derivative, is a radiopharmaceutical agent approved for positron emission tomography (PET) imaging of the brain to estimate beta-amyloid (Aβ) neuritic plaque density. While its primary validation and clinical use have been in the context of Alzheimer's disease (AD), there is a growing body of research exploring its utility in the differential diagnosis of other neurodegenerative dementias. This technical guide provides an in-depth overview of the use of this compound in non-AD dementias, focusing on quantitative data, experimental protocols, and the underlying biochemical interactions. A negative this compound PET scan can reliably exclude a diagnosis of AD.[1]

Binding Characteristics and Specificity

In vitro studies have demonstrated that this compound exhibits a high binding affinity for synthetic β-amyloid fibrils and Aβ plaques in brain homogenates from AD patients.[1] Autoradiography studies on postmortem brain sections have confirmed that this compound binding co-localizes with Aβ plaques, as verified by immunohistochemistry and traditional staining methods.[1] Crucially for its application in non-AD dementia research, this compound does not bind to tau aggregates or α-synuclein pathology, which are characteristic of other neurodegenerative conditions such as frontotemporal dementia (FTD) and dementia with Lewy bodies (DLB).[1] This high specificity for Aβ plaques is fundamental to its role in differential diagnosis.

Quantitative Data in Non-AD Dementias

This compound PET imaging reveals significant differences in Aβ plaque burden across various dementia types. The following tables summarize key quantitative findings from studies investigating this compound in non-AD dementia cohorts.

| Dementia Type | Number of Patients (n) | Percentage with Positive this compound Scan (%) | Reference |

| Frontotemporal Lobar Degeneration (FTLD) | 11 | 9% | [1][2] |

| Dementia with Lewy Bodies (DLB) | 7 | 29% | [1][2] |

| Parkinson's Disease (PD) without dementia | 5 | 0% | [1][2] |

| Vascular Dementia (VaD) | 4 | 25% | [1][2] |

| Healthy Controls (HC) | 32 | 16% | [1][2] |

| Alzheimer's Disease (AD) for comparison | 30 | 96% | [1][2] |

Table 1: Prevalence of Amyloid Positivity in Different Dementia Cohorts using this compound PET.

| Comparison | Sensitivity (%) | Specificity (%) | Reference |

| AD vs. Healthy Controls | 80 | 91 | [1] |

| AD vs. FTLD | 97 | 91 | [3] |

Table 2: Diagnostic Accuracy of this compound PET in Differentiating Dementia Types.

Experimental Protocols

A standardized approach is crucial for reproducible and comparable results in this compound PET imaging studies. The following outlines a typical experimental workflow for the differential diagnosis of dementia.

Patient Selection

-

Inclusion Criteria: Subjects with a clinical diagnosis of dementia (e.g., FTLD, DLB, PD with dementia, VaD) based on established diagnostic criteria.

-

Exclusion Criteria: Contraindications to PET imaging, pregnancy, or other neurological or psychiatric conditions that could confound the diagnosis.

Radiotracer Administration and Imaging

-

Dose: A single intravenous bolus of 300 MBq of this compound is administered.[1]

-

Uptake Period: A waiting period of 90 to 110 minutes post-injection allows for sufficient tracer uptake in the brain and clearance from the blood.[1]

-

Image Acquisition: A static PET scan of the brain is acquired, typically for 15-20 minutes. Co-registration with a CT or MRI scan is performed for attenuation correction and anatomical localization.

Image Analysis

-

Visual Assessment: PET images are independently evaluated by trained readers who are blinded to the clinical information. The assessment is based on the pattern and density of tracer uptake in cortical gray matter compared to white matter.

-

Quantitative Analysis:

-

Regions of Interest (ROIs): Standardized ROIs are delineated on the co-registered anatomical images (MRI or CT) and applied to the PET data.

-

Reference Region: The cerebellar cortex is consistently used as a reference region due to its typically low amyloid burden.[1]

-

Standardized Uptake Value Ratio (SUVR): SUVRs are calculated by dividing the mean tracer uptake in cortical ROIs by the mean uptake in the cerebellar cortex. A composite cortical SUVR is often calculated by averaging the SUVRs from several cortical regions.

-

Conclusion and Future Directions

This compound PET imaging is a valuable tool in the differential diagnosis of dementia, primarily by its ability to reliably detect or exclude the presence of significant Aβ pathology. Its high specificity for amyloid plaques allows for the distinction between AD and non-AD dementias, which is critical for appropriate patient management and the development of targeted therapies. Future research should focus on longitudinal studies to better understand the prognostic value of amyloid imaging in non-AD dementias and to further refine quantitative analysis methods for detecting subtle changes in amyloid burden over time.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positron Emission Tomography | Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

Florbetaben's Affinity for Diverse Aβ Plaque Morphologies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Florbetaben's binding characteristics to various β-amyloid (Aβ) plaque morphologies. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this critical PET tracer in Alzheimer's disease research and drug development.

Quantitative Analysis of this compound Binding

This compound has demonstrated a high affinity and specificity for Aβ plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its binding profile varies across different plaque morphologies, which is crucial for the interpretation of PET imaging data in both research and clinical settings.

In Vitro Binding Affinity

In vitro studies have established this compound's strong binding affinity to Aβ aggregates. It binds to synthetic β-amyloid fibrils and to homogenates of Alzheimer's disease brain tissue in the nanomolar range.[1][3] This high affinity is a prerequisite for a successful PET tracer, enabling sensitive detection of Aβ pathology.

Binding to Different Plaque Morphologies

Post-mortem histopathological analyses have provided granular insights into this compound's binding to distinct Aβ plaque types, including diffuse, neuritic, and vascular deposits.[4][5]

A study involving end-of-life patients who underwent this compound PET scans before death revealed significant contributions of both diffuse and neuritic plaques to the tracer's uptake in brain regions with a high frequency of Aβ deposits, such as the frontal and posterior cingulate cortices.[4][5] In areas with lower plaque frequency, like the occipital and anterior cingulate cortices, only diffuse plaques showed a significant contribution to this compound uptake.[4][5] Notably, vascular Aβ deposits were found to significantly contribute to the signal only in the occipital cortex.[4][5]

These findings suggest that this compound is capable of detecting various forms of Aβ aggregates, not just the dense-cored neuritic plaques.[6] This is particularly relevant as diffuse plaques are considered an early stage of Aβ deposition.[7]

Quantitative PET Imaging Data

Quantitative analysis of this compound PET scans, typically expressed as Standardized Uptake Value Ratios (SUVRs), allows for the in vivo assessment of Aβ plaque burden. The cerebellum is commonly used as a reference region for these calculations due to its infrequent and sparse Aβ plaque deposition.[1][5]

| Plaque Status/Region | Mean SUVR | Key Findings |

| Whole-Brain Analysis (with vs. without plaques) | An optimal SUVR threshold of 1.48 was determined to differentiate between subjects with and without β-amyloid plaques, yielding a sensitivity of 89.4% and a specificity of 92.3%.[8] | |

| ROI Analysis (Plaque Morphology) | Regions of interest (ROIs) with both diffuse and neuritic plaques showed significantly higher this compound uptake compared to ROIs with predominantly diffuse plaques and ROIs without any plaques.[8] | |

| Patient Populations | Patients with Alzheimer's disease dementia consistently show significantly higher neocortical SUVRs compared to healthy controls and patients with other forms of dementia, such as frontotemporal dementia (FTLD), dementia with Lewy bodies (DLB), and vascular dementia (VaD).[1] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize this compound's binding to Aβ plaques.

In Vivo PET Imaging Protocol

A standardized protocol for this compound PET imaging is crucial for reliable and reproducible quantification of Aβ plaque load.

-

Tracer Administration: An intravenous bolus injection of approximately 300 MBq (8.1 mCi) of [¹⁸F]this compound is administered to the subject.[1][2]

-

Uptake Period: A 90 to 110-minute uptake period is allowed following the injection.[1]

-

Image Acquisition: PET images are acquired for 20 minutes (typically as 4 x 5-minute frames).[2]

-

Image Reconstruction: Iterative reconstruction methods, such as ordered-subsets expectation maximization, are generally recommended.[9]

-

Image Analysis: SUVRs are calculated by comparing the tracer uptake in cortical regions of interest to the uptake in the cerebellar cortex, which serves as the reference region.[1]

Post-Mortem Histopathological Analysis

Post-mortem tissue analysis serves as the gold standard for validating in vivo PET findings.

-

Tissue Preparation: Brain tissue samples are collected from subjects who underwent this compound PET imaging prior to death.[4][5] The tissue is then fixed, processed, and sectioned.

-

Staining and Immunohistochemistry: A combination of staining techniques is used to identify different Aβ plaque morphologies and other protein aggregates.

-

Bielschowsky silver staining: Used to visualize neuritic plaques.[8]

-

Immunohistochemistry (IHC) with Aβ antibodies: To specifically label β-amyloid deposits.[8]

-

Thioflavin S staining: To identify fibrillar Aβ in dense-cored plaques.[10]

-

Staining for other proteins: Immunohistochemistry for tau and α-synuclein is performed to assess the specificity of this compound binding.[1][3]

-

-

Autoradiography: High-resolution emulsion autoradiography using [³H]this compound is performed on brain sections to visualize the microscopic binding sites of the tracer in relation to the histologically identified plaques.[1]

-

Microscopic Analysis: The stained and autoradiographed sections are examined under a microscope to correlate the this compound binding signal with specific Aβ plaque morphologies and to assess for off-target binding.[3][10]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in this compound binding analysis.

Caption: Workflow from in vivo PET imaging to post-mortem histopathological validation.

Caption: Relationship between this compound signal and different Aβ plaque morphologies in various brain regions.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piramal Imaging Presents New Data on this compound in Detecting Beta-amyloid Plaques in Patients with Suspected Alzheimer's Disease [prnewswire.com]

- 5. itnonline.com [itnonline.com]

- 6. auntminnieeurope.com [auntminnieeurope.com]

- 7. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by this compound Positron Emission Tomography [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Amyloid-Beta Imaging: A Technical Guide to the Development of Novel Florbetaben Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The definitive diagnosis of Alzheimer's disease (AD) historically relied on post-mortem examination of brain tissue to identify amyloid-beta (Aβ) plaques and neurofibrillary tangles. The development of non-invasive imaging techniques, particularly Positron Emission Tomography (PET), has revolutionized the field, allowing for in-vivo visualization of Aβ pathology. Florbetaben ([¹⁸F]FBB), a fluorine-18 (B77423) labeled stilbene (B7821643) derivative, is a key PET tracer approved by the US Food and Drug Administration (FDA) and the European Medicines Agency for this purpose.[1][2] It demonstrates high affinity for Aβ plaques, enabling clinicians to assess plaque density in patients with cognitive impairment.[3][4] This technical guide provides an in-depth overview of the core principles behind this compound and explores the development of its novel derivatives, focusing on synthesis, radiolabeling, and preclinical evaluation methodologies.

Core Compound: this compound ([¹⁸F]FBB)

This compound was developed to overcome the limitations of earlier carbon-11 (B1219553) labeled tracers, such as [¹¹C]PiB.[1] The 110-minute half-life of fluorine-18 is significantly longer than the 20-minute half-life of carbon-11, facilitating broader distribution and more flexible imaging protocols.[1][5] Structurally, this compound is a polyethylene (B3416737) glycol (PEG) stilbene derivative, a design that helps lower lipophilicity and improve bioavailability.[6] Preclinical and clinical studies have established its favorable pharmacokinetics, safety profile, and high diagnostic accuracy in detecting neuritic Aβ plaques.[1][3]

Developmental Workflow for Novel Amyloid PET Tracers

The journey from a candidate molecule to a clinical imaging agent is a multi-stage process. It begins with compound design and synthesis, followed by rigorous in vitro and in vivo evaluations to select candidates with optimal properties for brain imaging.

Caption: High-level workflow for the development of novel PET tracers.

Experimental Protocols

Synthesis and Radiolabeling

The synthesis of this compound derivatives typically involves creating a precursor molecule that can be readily labeled with fluorine-18. An automated, one-step nucleophilic fluorination is a common and efficient method.[7]

Protocol: Automated Radiosynthesis of [¹⁸F]this compound Derivatives

-

Precursor Preparation: A suitable precursor, such as a mesylate or tosylate derivative of the non-radioactive molecule, is prepared. For example, methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester has been used as a precursor for this compound.[7]

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge.

-

Elution: The trapped [¹⁸F]Fluoride is eluted into the reaction vessel using a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

-

Azeotropic Drying: The mixture is dried by heating under a stream of nitrogen to remove water.

-

Nucleophilic Substitution: The precursor, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the dried [¹⁸F]Fluoride complex. The reaction mixture is heated (e.g., at 120°C for 10 minutes) to facilitate the nucleophilic substitution, replacing the leaving group (e.g., mesylate) with [¹⁸F]Fluoride.[7]

-

Hydrolysis (if applicable): If the precursor contains a protecting group (e.g., Boc), a hydrolysis step using an acid (e.g., HCl) is performed to deprotect the molecule.[7]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[7]

-

Formulation: The collected HPLC fraction containing the radiolabeled product is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is eluted with ethanol (B145695) and diluted with saline for injection.

Caption: General workflow for one-pot radiosynthesis and purification.

In Vitro Evaluation

In vitro assays are crucial for determining a new derivative's binding affinity and specificity for Aβ aggregates.

Protocol: In Vitro Binding Affinity Assay

-

Preparation of Aβ Aggregates: Synthetic Aβ₁₋₄₂ peptides are aggregated by incubation.

-

Competitive Binding: A constant concentration of the radiolabeled compound is incubated with the Aβ aggregates in the presence of increasing concentrations of the corresponding non-radioactive ("cold") compound.[8]

-

Separation: The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are measures of binding affinity.

Protocol: In Vitro Autoradiography

-

Tissue Preparation: Post-mortem human brain tissue sections from confirmed AD patients and healthy controls are used.[5][8]

-

Incubation: The brain sections are incubated with a solution containing the radiolabeled tracer at a low nanomolar concentration.[5]

-

Washing: The sections are washed in buffer to remove non-specifically bound tracer.

-

Imaging: The washed and dried sections are exposed to a phosphor imaging plate or film.

-

Analysis: The resulting autoradiograms are analyzed to visualize the distribution of the tracer. The binding pattern is compared with the known distribution of Aβ plaques, often confirmed by subsequent immunohistochemical staining of the same sections.[1][8]

In Vivo Evaluation

Promising candidates are evaluated in animal models to assess their pharmacokinetic properties, including brain uptake and clearance.

Protocol: Biodistribution Studies in Mice

-

Animal Model: Healthy mice (e.g., ICR mice) are typically used for initial pharmacokinetic studies.[9][10] Transgenic mouse models of AD (e.g., APP/PS1) are used to evaluate specific binding to Aβ plaques in vivo.[8][11]

-

Tracer Injection: A defined dose of the radiotracer is injected intravenously (e.g., via the tail vein).

-

Tissue Harvesting: At various time points post-injection (e.g., 2, 5, 30, 60, 120 minutes), mice are euthanized.[10]

-

Organ Dissection: Key organs, including the brain, blood, liver, and kidneys, are quickly dissected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Key metrics include the initial brain uptake (e.g., at 2 or 5 minutes) and the clearance rate, often represented as a ratio of early-to-late time points (e.g., brain uptake at 5 min / 120 min).[10]

Data on Novel Derivatives

The development of new derivatives aims to improve upon the properties of this compound, such as enhancing brain uptake, speeding up clearance of non-specifically bound tracer, and improving the signal-to-noise ratio.[9][11]

| Compound | Type | Binding Affinity (Kd or Ki, nM) | logP | Brain Uptake (%ID/g @ early time) | Brain Clearance Ratio (early/late) | Reference |

| This compound | Stilbene Derivative (Reference) | ~Nanomolar | 3.22 | 4.77 (@ 2 min) | 5.02 (2 min / 4 h) | [1][10] |

| [¹⁸F]FIBT | Benzothiazole Derivative | - | - | Superior to this compound | - | [11] |

| [¹⁸F]BIBD-124 | Florbetapir Derivative | - | - | - | Better clearance than AV45 | [9] |

| [¹⁸F]BIBD-127 | Florbetapir Derivative | - | - | - | Better clearance than AV45 | [9] |

| ¹⁸F-7B | Novel PET Radiopharmaceutical | 17.7 (AD homogenates) | 1.3 | 7.23 (@ 5 min) | 4.7 (5 min / 120 min) | [10] |

| [¹⁸F]3 | Oxadiazole Derivative | - | - | Excellent | - | [8] |

| [¹⁸F]4 | Oxadiazole Derivative | - | - | Excellent | - | [8] |

Note: Direct comparison is challenging as experimental conditions may vary between studies. "-" indicates data not specified in the cited sources.

Conclusion

The development of novel this compound derivatives is an active area of research focused on refining the tools for the early and accurate diagnosis of Alzheimer's disease. The process is a systematic progression from chemical design and synthesis to rigorous preclinical and clinical validation. Key goals for new tracers include optimizing specificity for Aβ plaques, improving pharmacokinetic properties for clearer imaging, and simplifying radiolabeling procedures.[8] By leveraging the foundational knowledge gained from this compound, researchers continue to push the boundaries of molecular imaging, aiming to create next-generation tracers that can further enhance our ability to diagnose, monitor, and ultimately treat Alzheimer's disease.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-amyloid imaging with this compound [bibbase.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Synthesis and In Vitro and In Vivo Evaluation of 18F-Labeled Positron Emission Tomography Tracers for Imaging Aβ Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Operating Procedure for Florbetaben (¹⁸F) PET Imaging in Clinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed standard operating procedure (SOP) for the use of Florbetaben (¹⁸F) Positron Emission Tomography (PET) imaging in clinical research settings. The focus is on ensuring standardized data acquisition and analysis for the reliable quantification of cerebral beta-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.

Introduction

This compound (¹⁸F), commercially known as Neuraceq®, is a radiopharmaceutical agent that binds to Aβ plaques in the brain.[1][2] Its use in conjunction with PET imaging allows for the in vivo visualization and quantification of amyloid pathology, making it an invaluable tool in clinical trials for Alzheimer's disease and other neurodegenerative conditions.[2][3][4] A standardized imaging protocol is critical for ensuring the consistency and comparability of data across different research sites and longitudinal studies.

Core Principles

The fundamental principle of this compound (¹⁸F) PET imaging lies in the intravenous administration of the radiotracer, which then distributes throughout the body, including crossing the blood-brain barrier. In the brain, this compound (¹⁸F) preferentially binds to Aβ plaques. The subsequent PET scan detects the gamma rays emitted from the decay of the Fluorine-18 radioisotope, allowing for the three-dimensional mapping of amyloid deposition.[2]

The following diagram illustrates the logical relationship between the presence of amyloid plaques, the binding of this compound (¹⁸F), and the resulting PET signal.

References

Application Notes and Protocols for [18F]Florbetaben Radiosynthesis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiosynthesis and quality control of [18F]Florbetaben, a positron emission tomography (PET) tracer used for the imaging of β-amyloid plaques in the brain. The following sections outline various synthesis methodologies and the necessary quality control procedures to ensure the final product is suitable for human administration.

Radiosynthesis of [18F]this compound

[18F]this compound is typically synthesized via a nucleophilic substitution reaction with [18F]fluoride on a suitable precursor. Both one-step and two-step automated synthesis procedures have been developed.

One-Step Automated Radiosynthesis

This method involves the direct fluorination of a mesylate precursor.

Experimental Protocol:

-

[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [18F]fluoride on an anion exchange cartridge.

-

Elution and Drying: Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile (B52724)/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

-

Radiolabeling Reaction: Add the mesylate precursor, methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester, dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 120-130°C) for a specified time (e.g., 5-10 minutes).

-

Purification: After cooling, dilute the reaction mixture and purify the crude [18F]this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: Collect the HPLC fraction containing [18F]this compound and reformulate it by solid-phase extraction (SPE) using a C18 cartridge. Elute the final product from the C18 cartridge with ethanol (B145695) and dilute with a suitable buffer for injection.

Two-Step Automated Radiosynthesis

This approach utilizes an N-Boc-protected precursor, requiring a deprotection step.

Experimental Protocol:

-

[18F]Fluoride Production and Drying: Follow steps 1 and 2 as described in the one-step protocol.

-

Radiofluorination: Add the N-Boc-protected mesylate precursor to the dried [18F]fluoride complex. Heat the reaction mixture to perform the radiofluorination.

-

Deprotection: After the initial reaction, add an acid (e.g., hydrochloric acid) to the reaction vessel and heat to remove the Boc protecting group.

-

Purification and Formulation: Purify and formulate the resulting [18F]this compound using HPLC and SPE as described in the one-step protocol.

Microvolume Radiosynthesis

A microfluidic approach offers advantages in terms of reduced reagent quantities and potentially higher molar activity.[1][2]

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of aqueous [18F]fluoride, K₂CO₃/K₂₂₂ complex, and the Boc-protected precursor.

-

Azeotropic Drying: Azeotropically dry the aqueous [18F]fluoride with the K₂CO₃/K₂₂₂ complex.[1][2]

-

Radiofluorination: React the dried [18F]fluoride with the Boc-protected precursor (80 nmol) in a microvolume of DMSO (10 μL) at 130°C for 5 minutes.[1][2]

-

Deprotection: Deprotect the resulting intermediate with HCl at 90°C for 3 minutes.[1][2]

-

Purification and Formulation: Purify the crude product using analytical scale HPLC, followed by reformulation via solid-phase extraction with a miniature C18 cartridge.[1][2]

Quantitative Data Summary for Radiosynthesis Methods

| Parameter | One-Step Automated Synthesis | Two-Step Automated Synthesis | Microvolume Synthesis |

| Precursor | Mesylate precursor | N-Boc-protected mesylate precursor | Boc-protected precursor |

| Radiochemical Yield (uncorrected) | 20-25%[3][4] | 17 ± 2%[5] | 49 ± 3% (decay-corrected)[1][2] |

| Synthesis Time | ~50 minutes[3][4] | ~45 minutes[5] | ~55 minutes[1][2] |

| Radiochemical Purity | > 95%[3][4] | > 95%[5] | > 98%[1][2] |

| Molar Activity | - | - | 338 ± 55 GBq/μmol[1][2] |

Radiosynthesis Workflow Diagrams

Caption: One-Step Automated Radiosynthesis Workflow for [18F]this compound.

Caption: Two-Step Automated Radiosynthesis Workflow for [18F]this compound.

Quality Control of [18F]this compound

Rigorous quality control testing is mandatory to ensure the safety and efficacy of the final [18F]this compound injection.[3] The tests should be performed according to established pharmacopoeial standards for PET radiopharmaceuticals.

Quality Control Specifications

| Test | Specification | Method |

| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection |

| pH | 4.5 - 7.5 | pH meter or pH strips |

| Radionuclide Identity | Half-life of 105-115 minutes | Gamma-ray spectrometer |

| Radionuclidic Purity | ≥ 99.5% (18F) | Gamma-ray spectrometer |

| Radiochemical Identity | Retention time of the main peak corresponds to the [19F]this compound reference standard | Radio-HPLC |

| Radiochemical Purity | ≥ 95% | Radio-HPLC |

| Residual Solvents | Ethanol: ≤ 0.5% v/vAcetonitrile: ≤ 0.04% v/v | Gas Chromatography (GC) |

| Kryptofix 2.2.2 | < 20 µg/mL | Spot test or GC |

| Sterility | Sterile | Membrane filtration method |

| Bacterial Endotoxins | < 175/V EU/mL (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |

Quality Control Experimental Protocols

1. Visual Inspection:

-

Protocol: Before administration, visually inspect the final product vial behind a leaded glass shield for clarity, color, and the presence of any particulate matter. The solution should be clear and colorless.[6]

2. pH Determination:

-

Protocol: Using a calibrated pH meter or pH indicator strips, determine the pH of a small aliquot of the final product. The pH should be within the range of 4.5 to 7.5.

3. Radionuclide Identity and Purity:

-

Protocol:

-

Measure the activity of a sample of the final product in a dose calibrator.

-

Place the sample in a gamma-ray spectrometer and acquire a spectrum.

-

Identify the characteristic 511 keV and 1022 keV photopeaks of ¹⁸F.

-

Measure the half-life of the sample by taking measurements at two or more time points. The calculated half-life should be between 105 and 115 minutes.

-

Assess for the presence of any other gamma-emitting radionuclides to determine radionuclidic purity.

-

4. Radiochemical Identity and Purity (Radio-HPLC):

-

Protocol:

-

System: A high-performance liquid chromatography system equipped with a suitable C18 column, a UV detector, and a radioactivity detector.

-

Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) formate).

-

Standard: A solution of non-radioactive [19F]this compound reference standard.

-

Analysis: Inject a sample of the final [18F]this compound product and the reference standard into the HPLC system.

-

Identity: The retention time of the major radioactive peak in the sample chromatogram must correspond to the retention time of the [19F]this compound standard peak from the UV chromatogram.

-

Purity: Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [18F]this compound peak.

-

5. Residual Solvents (Gas Chromatography):

-

Protocol:

-

System: A gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.

-

Standards: Prepare standard solutions of ethanol and acetonitrile in water.

-

Analysis: Inject the final product and the standard solutions into the GC.

-

Quantification: Determine the concentration of residual solvents in the sample by comparing the peak areas with those of the standards.

-

6. Kryptofix 2.2.2 Determination:

-

Protocol: A semi-quantitative spot test with iodoplatinate (B1198879) reagent can be used for rapid determination. For quantitative analysis, a validated GC method is preferred.

7. Sterility Test:

-

Protocol: Perform the test according to the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) guidelines. The membrane filtration method is commonly used for radiopharmaceuticals. Due to the short half-life of ¹⁸F, the test is often initiated at the time of product release and observed for the required incubation period.

8. Bacterial Endotoxin Test (LAL):

-

Protocol: Use the Limulus Amebocyte Lysate (LAL) test, typically the gel-clot method or a kinetic chromogenic or turbidimetric method, as described in the relevant pharmacopoeia. The test must be completed before the release of the product for human use.

Quality Control Workflow Diagram

Caption: Quality Control Workflow for [18F]this compound Injection.

References

- 1. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]

- 2. Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]

- 3. researchgate.net [researchgate.net]

- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 5. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 6. ec.europa.eu [ec.europa.eu]

Application Notes and Protocols for Preclinical PET Imaging of Amyloid-β with [¹⁸F]Florbetaben in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2][3] Positron Emission Tomography (PET) with the fluorine-18 (B77423) labeled radiotracer Florbetaben ([¹⁸F]this compound) has emerged as a valuable tool for the in vivo visualization and quantification of these Aβ plaques.[1][4] this compound, a stilbene (B7821643) derivative, binds with high affinity and specificity to Aβ plaques, making it a reliable biomarker for assessing amyloid pathology.[4][5][6] Its 110-minute half-life allows for centralized production and distribution, facilitating its use in both clinical and preclinical research.[4][5]

These application notes provide detailed protocols for conducting [¹⁸F]this compound PET imaging in animal models of Alzheimer's disease, enabling researchers to monitor disease progression, evaluate therapeutic efficacy, and investigate the underlying mechanisms of Aβ pathology.

[¹⁸F]this compound Tracer Characteristics

This compound exhibits nanomolar binding affinity to synthetic Aβ fibrils and Aβ plaques in postmortem AD brain tissue.[4] It demonstrates high specificity for Aβ deposits and does not bind to other protein aggregates such as tau tangles or α-synuclein.[4][6] In vivo studies in transgenic mouse models have shown a significant correlation between [¹⁸F]this compound uptake and the histologically confirmed Aβ plaque load.[7][8]

Table 1: Quantitative Data on [¹⁸F]this compound Binding and Uptake

| Parameter | Value | Animal Model/System | Reference |

| Binding Affinity (Ki) | 6.7 nM | Human AD brain homogenate | [5] |

| Inhibitory Concentration (IC₅₀) | 146 nM | Inhibition of [¹²⁵I]IMPY binding | [5] |

| Initial Brain Uptake (2 min p.i.) | 4.77% ID/g | Mice | [5] |

| Cortical SUVR (vs. Cerebellum) in APPswe/PS2 mice (19 months) | 1.39 ± 0.09 | Mice | [9] |

| Cortical SUVR (vs. Cerebellum) in Wild-Type mice | 0.95 ± 0.03 | Mice | [9] |

| Hippocampal SUVR (vs. Cerebellum) in APPswe/PS1dE9 mice (12 months) | Significantly higher than wild-type | Mice | [7] |

| Whole Brain SUVR (vs. Cerebellum) in 5XFAD mice (7 months) | Significantly higher than wild-type | Mice | [10] |

| Whole Brain SUVR (vs. Cerebellum) in 5XFAD mice (12 months) | Significantly higher than wild-type | Mice | [10] |

SUVR: Standardized Uptake Value Ratio; p.i.: post-injection; ID/g: injected dose per gram.

Experimental Protocols

I. Animal Models

A variety of transgenic mouse models that recapitulate key aspects of AD pathology are suitable for [¹⁸F]this compound PET imaging. Commonly used models include:

-

APPswe/PS1dE9: This model exhibits age-dependent accumulation of Aβ plaques.[7]

-

5XFAD: This model shows an early and aggressive amyloid pathology.[10]

-

APPswe/PS2: Another model with progressive amyloid deposition.[9]

-

ARTE10: A homozygous model with robust amyloid pathology.[8][11]

Age-matched wild-type littermates should be used as control animals.[7][10]

II. Radiotracer Preparation and Administration

[¹⁸F]this compound is typically synthesized via nucleophilic substitution on a suitable precursor. The final product should be of high radiochemical purity (>98%).[12]

Protocol for Radiotracer Administration:

-

Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen).[12]

-

Dosage: The recommended injected dose for mice is approximately 10-12 MBq of [¹⁸F]this compound.[12]

-

Administration: Administer the radiotracer via a tail vein bolus injection in a volume of approximately 150 µL of saline.[12]

-

Flushing: It is good practice to flush the catheter with saline to ensure complete delivery of the dose.

III. PET/CT or PET/MR Imaging Acquisition

Small-animal PET scanners are required for high-resolution imaging in rodent models. Co-registration with CT or MRI is essential for anatomical localization and attenuation correction.

Protocol for Image Acquisition:

-

Animal Positioning: Place the anesthetized animal in the scanner bed in a supine position.[13] Ensure the entire brain is within the field of view.[13] Head fixation may be necessary to minimize motion artifacts.[13]

-

Uptake Time: Allow for an uptake period of 30 to 60 minutes after radiotracer injection before starting the emission scan.[12]

-

Transmission Scan: Acquire a transmission scan (e.g., using a ⁵⁷Co point source for PET/CT) for attenuation correction.[12]

-

Emission Scan: Acquire a static emission scan of 15-30 minutes in duration.[12] Dynamic scanning can also be performed to assess tracer kinetics.

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D/MAP). The reconstruction should include corrections for attenuation, scatter, and randoms.

Data Analysis

Quantitative analysis of [¹⁸F]this compound PET images involves the measurement of tracer uptake in specific brain regions.

Protocol for Data Analysis:

-

Image Co-registration: Co-register the PET images with the corresponding anatomical images (CT or MRI).

-

Region of Interest (ROI) Definition: Define regions of interest on the anatomical images for key brain areas such as the cortex, hippocampus, and cerebellum. A predefined mouse brain atlas can be utilized for this purpose.[10]

-

Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV is a semi-quantitative measure of tracer uptake normalized to the injected dose and body weight.

-

SUV Ratio (SUVR) Calculation: Normalize the SUV of target regions (e.g., cortex, hippocampus) to a reference region with low specific binding, such as the cerebellum or brain stem, to calculate the SUVR.[7][8][9][10] The use of the cerebellum as a reference region should be carefully considered in models where cerebellar amyloid pathology may be present at advanced ages.[11]

Visualizations

Signaling Pathway of this compound Binding

Caption: this compound crosses the blood-brain barrier and binds to amyloid-β plaques.

Experimental Workflow for Animal PET Imaging

Caption: Standardized workflow for [¹⁸F]this compound PET imaging in animal models.

Data Analysis Pipeline

Caption: A typical data analysis pipeline for quantitative [¹⁸F]this compound PET studies.

References

- 1. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.ausrad.com [apps.ausrad.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-florbetaben Aβ imaging in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cross-sectional comparison of small animal [18F]-florbetaben amyloid-PET between transgenic AD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]

- 11. Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by this compound Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. life-mi.com [life-mi.com]

Application Notes and Protocols for Quantitative Analysis of Florbetaben PET using SUVR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Florbetaben (¹⁸F) Positron Emission Tomography (PET) scans using the Standardized Uptake Value Ratio (SUVR). This methodology is a cornerstone in Alzheimer's disease research and clinical trials for the in vivo quantification of amyloid-beta (Aβ) plaque density in the brain.

Introduction